(2-Phenyl-1,3-thiazol-5-yl)methanamine
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Overview
Description
“(2-Phenyl-1,3-thiazol-5-yl)methanamine” is a chemical compound with the CAS Number: 298705-56-3 . It has a molecular weight of 190.27 and is typically in the form of an oil .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringNCC1=CN=C(S1)C2=CC=CC=C2
. The InChI code for this compound is 1S/C10H10N2S/c11-6-9-7-12-10 (13-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2
. Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 190.26 .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Compounds including derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibit variable degrees of activity, showing their potential use in antimicrobial applications (Visagaperumal et al., 2010).
Potential COVID-19 Drug Candidates
A series of 1-aryl-N-[4-phenyl-5-(arylazo)thiazol-2-yl)methanimines, potentially relevant for COVID-19 treatment, has been synthesized and characterized. These compounds were evaluated using molecular docking studies, suggesting their potential as therapeutic agents for COVID-19 (Abu-Melha et al., 2022).
Synthesis and Characterization
1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine compound has been successfully synthesized and characterized using various spectroscopic techniques. This demonstrates the importance of synthesis and characterization in exploring new chemical entities (Shimoga et al., 2018).
Histaminergic H1-Receptor Activities
A series of 2-substituted thiazol-4-ylethanamines have been synthesized and tested for their histaminergic H1-receptor activities. These compounds, with 2-phenyl substitution, showed weak H1-agonistic activity, indicating their potential in histaminergic studies (Walczyński et al., 1999).
Catalytic Applications in Palladacycles
1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been synthesized and used in catalytic applications. This research indicates the role of these compounds in facilitating chemical reactions, particularly in palladacycles (Roffe et al., 2016).
Anticancer Activity in Palladium and Platinum Complexes
New palladium (Pd)II and platinum (Pt)II complexes from the Schiff base ligands, including R-(phenyl)methanamine, have been characterized and evaluated for their anticancer activity. This highlights their potential in cancer treatment (Mbugua et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
(2-phenyl-1,3-thiazol-5-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLIUDDDCZOCFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344290 |
Source
|
Record name | 1-(2-Phenyl-1,3-thiazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298705-56-3 |
Source
|
Record name | 1-(2-Phenyl-1,3-thiazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-phenyl-1,3-thiazol-5-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes (2-Phenyl-1,3-thiazol-5-yl)methanamine a compound of interest in HIV research?
A1: This compound exhibits inhibitory activity against HIV-1 IN []. HIV-1 IN is a viral enzyme crucial for integrating the HIV genome into the host cell's DNA, a critical step in the HIV replication cycle. By targeting IN, compounds like this compound hold promise for developing new antiviral therapies that disrupt this essential stage of the viral life cycle. The research paper investigates the structural basis of this interaction using a crystallized complex of the IN core domain bound to the compound [].
Q2: What insights does the structural analysis of the complex provide?
A2: The study uses X-ray crystallography to determine the three-dimensional structure of the HIV-1 IN core domain in complex with this compound []. This high-resolution structural information is invaluable for:
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